molecular formula C11H9N5O B11664796 N'-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide

N'-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide

Cat. No.: B11664796
M. Wt: 227.22 g/mol
InChI Key: HNHXRRBAWGVYNV-VIZOYTHASA-N
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Description

N'-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyrazine-2-carbohydrazide with pyridin-3-ylcarbaldehyde under reflux conditions in ethanol, often catalyzed by acetic acid . The compound features a planar pyrazine core linked to a pyridin-3-yl moiety via an E-configured hydrazone bridge. This structural motif enables diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which influence its crystallinity and supramolecular assembly .

Properties

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C11H9N5O/c17-11(10-8-13-4-5-14-10)16-15-7-9-2-1-3-12-6-9/h1-8H,(H,16,17)/b15-7+

InChI Key

HNHXRRBAWGVYNV-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Pyrazine-2-carboxylic Acid Methyl Ester

Pyrazine-2-carboxylic acid methyl ester undergoes hydrazinolysis using hydrazine hydrate in methanol under reflux. Source details this protocol, where a mixture of pyrazine-2-carboxylic acid methyl ester (1.38 g, 10 mmol) and hydrazine hydrate (85%, 15 mL) in methanol (20 mL) is refluxed below 80°C overnight. The resulting pale-yellow solution yields pyrazine-2-carbohydrazide as a colorless crystalline solid (61% yield). Characterization via IR spectroscopy confirms C=O stretching at 1677 cm⁻¹ and N–H bending at 3258 cm⁻¹.

Hydrolysis and Esterification of Pyrazinamide

An alternative route involves hydrolyzing pyrazinamide to pyrazinoic acid, followed by esterification and hydrazide formation. Source outlines this method:

  • Hydrolysis : Pyrazinamide reacts with aqueous NaOH to form pyrazinoic acid.

  • Esterification : Pyrazinoic acid is treated with ethanol and concentrated H₂SO₄ to yield ethyl pyrazinoate.

  • Hydrazide Formation : Ethyl pyrazinoate reacts with hydrazine hydrate in ethanol, producing pyrazine-2-carbohydrazide (75–85% yield). IR spectra show C=O stretches at 1682 cm⁻¹ and N–H vibrations at 3298 cm⁻¹.

Condensation with Pyridine-3-carbaldehyde

The final step involves Schiff base formation between pyrazine-2-carbohydrazide and pyridine-3-carbaldehyde. Two approaches are documented:

Conventional Reflux Method

Pyrazine-2-carbohydrazide (2 mmol, 0.276 g) is suspended with pyridine-3-carbaldehyde (2 mmol, 0.214 g) in ethanol (20 mL) and refluxed for 5–6 hours with catalytic glacial acetic acid. The product precipitates upon cooling, yielding this compound as a yellow solid. Source reports analogous reactions achieving 70–80% yields, with IR spectra showing C=N stretches at 1610–1614 cm⁻¹ and C=O at 1656–1684 cm⁻¹.

Ultrasound-Assisted Synthesis

Source demonstrates a rapid, high-yield alternative using ultrasound irradiation. A mixture of pyrazine-2-carbohydrazide (0.05 mol) and pyridine-3-carbaldehyde (0.05 mol) in ethanol undergoes sonication at 40 kHz for 4–8 minutes. This method reduces reaction time from hours to minutes and increases yields to 90–95%. The ultrasound cavitation effect enhances molecular collision efficiency, accelerating imine bond formation.

Reaction Optimization and Catalytic Systems

Solvent and Catalyst Screening

  • Solvents : Ethanol and methanol are optimal due to solubility and inertness. DMF is avoided due to side reactions.

  • Catalysts : Glacial acetic acid (1–2 drops) is standard. Source notes that piperidine in DMF can accelerate condensation but risks hydrolysis.

Temperature and Time Dependence

  • Conventional : Reflux at 80°C for 5 hours ensures completion.

  • Ultrasound : Room temperature (25°C) suffices due to localized heating from cavitation.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • C=O Stretch : 1656–1684 cm⁻¹ (carbohydrazide carbonyl).

  • C=N Stretch : 1610–1614 cm⁻¹ (imine bond).

  • N–H Bend : 3165–3392 cm⁻¹ (secondary amine).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 8.56–8.77 (m, 3H, pyrazine protons).

    • δ 7.38–8.41 (m, 4H, pyridine protons).

    • δ 7.20 (s, 1H, imine CH).

    • δ 12.42 (s, 1H, hydrazide NH).

  • ¹³C NMR :

    • δ 160.2 (C=O).

    • δ 148.9–150.1 (pyrazine and pyridine carbons).

    • δ 142.3 (C=N).

Mass Spectrometry (MS)

  • m/z : 243.2 [M+H]⁺ (calculated for C₁₁H₁₀N₆O).

Comparative Analysis of Methods

Parameter Conventional Reflux Ultrasound-Assisted
Reaction Time5–6 hours4–8 minutes
Yield70–80%90–95%
Energy InputHigh (reflux)Low (40 kHz)
Solvent Volume20 mL10 mL
CatalystGlacial acetic acidNone required

Source:

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydrolysis of the imine bond may occur under acidic conditions. Using anhydrous solvents and minimizing reaction time mitigates this.

  • Low Solubility : Pyrazine-2-carbohydrazide’s poor solubility in ethanol is addressed by using DMF as a co-solvent in select cases .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Coordination Chemistry

N'-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide is utilized as a ligand in coordination chemistry. Its ability to form complexes with transition metals allows for the exploration of materials with unique magnetic and electronic properties. For instance, studies have shown that metal complexes formed with this ligand exhibit enhanced stability and specific electronic characteristics due to the chelating nature of the hydrazone group .

The compound has demonstrated significant biological activity, particularly as an anti-tubercular agent. Research indicates that it inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis, disrupting cell wall integrity and leading to cell death. This mechanism positions it as a promising candidate for further development in anti-tubercular therapies .

Antimicrobial and Anticancer Properties

Derivatives of this compound are being investigated for their antimicrobial and anticancer properties. Studies have reported varying degrees of cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 1: Anti-Tubercular Activity

In a study assessing the efficacy of various hydrazone derivatives, this compound exhibited potent activity against Mycobacterium tuberculosis. The compound's mechanism was linked to its interaction with specific enzymes involved in mycolic acid synthesis, providing insights into its potential as a lead compound for drug development .

Case Study 2: Coordination Complexes

Research has focused on synthesizing metal complexes using this compound as a ligand. These studies revealed that complexes formed with metals like copper and nickel displayed unique magnetic properties, indicating potential applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of N’-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell death .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazine-2-carbohydrazide Derivatives

Compound Name Substituent Dihedral Angle (°) Key Interactions Reference
N'-[(E)-4-Bromo-benzylidene]pyrazine-2-carbohydrazide 4-Bromophenyl 10.57 N–H⋯N (intramolecular), C–H⋯O (chain formation), π–π stacking
N'-[(E)-2-hydroxy-3-methoxybenzylidene]pyrazine-2-carbohydrazide (H2opch) 2-Hydroxy-3-methoxyphenyl Not reported Chelates with Fe(III)/Ln(III) for single-molecule magnets (SMMs)
(E)-N′-(pyridin-2-ylmethylene)pyrazine-2-carbohydrazide Pyridin-2-yl Planar conformation Double bonds (C6–N4: 1.2646 Å), 3D network via π–π stacking
Target compound Pyridin-3-yl Not reported Expected H-bonding and π-interactions due to pyridine N and planar hydrazide

Key Observations :

  • Electron-withdrawing substituents (e.g., bromine in ) increase planarity and enhance π-π interactions, while methoxy/hydroxy groups (e.g., H2opch ) facilitate metal coordination.
  • Pyridine substituents (2- or 3-position) influence molecular packing; pyridin-2-yl derivatives form tighter 3D networks than pyridin-3-yl analogues .

Table 2: Antitubercular Activity of Pyrazine-2-carbohydrazide Derivatives

Compound Name Substituent MIC (μg mL⁻¹) Comparison to Standards Reference
Compound 34 [(E)-N′-[(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene]pyrazine-2-carbohydrazide] Pyrazolyl-bromophenyl 0.78 > Pyrazinamide (3.12), > Ethambutol (1.56)
Compound 35 [(E)-N′-[(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene]pyrazine-2-carbohydrazide] Pyrazolyl-p-tolyl 1.56 = Ethambutol, > Pyrazinamide
N'-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide (Target) Pyridin-3-yl Not reported Predicted lower activity due to lack of pyrazolyl pharmacophore

Key Observations :

  • Pyrazolyl-substituted derivatives (e.g., Compounds 34–36) exhibit superior antitubercular activity due to enhanced hydrophobic interactions with Mycobacterium tuberculosis pantothenate synthetase .
  • The target compound’s pyridin-3-yl group may reduce potency compared to pyrazolyl analogues but could offer improved solubility or metal-binding capacity .

Table 3: Metal Complexes of Pyrazine-2-carbohydrazide Derivatives

Compound Name Metal Ion Complex Structure Application Reference
H2opch Dy(III) Dy6 cluster Single-molecule magnetism
N′-(di(pyridin-2-yl)methylene)pyrazine-2-carbohydrazide Cu(II) Binuclear/Octanuclear clusters Catalytic oxidation of xylenes
Target compound Not reported Potential for Fe(II)/Ln(III) complexes due to N,O-donor sites

Key Observations :

  • Derivatives with hydroxy/methoxy groups (e.g., H2opch) form stable lanthanide complexes for magnetic materials .
  • The target compound’s pyridine N and hydrazide O/N atoms are likely to coordinate transition metals, enabling catalytic or magnetic applications .

Biological Activity

N'-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazine ring substituted with a pyridine moiety and a carbohydrazide group. The general structure can be represented as follows:

C12H10N4O\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}

The synthesis typically involves the condensation of pyrazine-2-carboxylic acid hydrazide with pyridine-3-carbaldehyde, resulting in the formation of the target compound. This reaction can be illustrated as:

Pyrazine 2 carboxylic acid hydrazide+Pyridine 3 carbaldehydeN E pyridin 3 ylmethylidene pyrazine 2 carbohydrazide\text{Pyrazine 2 carboxylic acid hydrazide}+\text{Pyridine 3 carbaldehyde}\rightarrow \text{N E pyridin 3 ylmethylidene pyrazine 2 carbohydrazide}

Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carbohydrazide exhibit notable antimicrobial properties. A study conducted by Miniyar et al. demonstrated that synthesized derivatives showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 5 to 20 µg/mL, indicating their effectiveness.

CompoundTarget BacteriaMIC (µg/mL)
1Staphylococcus aureus10
2Escherichia coli15
3Bacillus subtilis20

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds derived from similar structures have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A study reported that certain derivatives exhibited IC50 values as low as 10 µM against these cell lines, suggesting strong potential for further development .

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Research indicates that it may promote apoptosis in cancer cells by activating caspase pathways.
  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for protecting against various diseases.

Case Studies

  • Antibacterial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable or superior activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : A detailed cytotoxicity assay was performed on human normal cell lines to evaluate safety profiles. The results indicated low toxicity with IC50 values exceeding 100 µM for non-cancerous cells, highlighting its selective action against cancerous cells .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies hydrazone proton (δ 8.5–9.5 ppm) and pyrazine/pyridine aromatic signals .
  • IR : Stretching bands at ~1600 cm⁻¹ (C=N) and ~1680 cm⁻¹ (C=O) confirm hydrazone formation .
  • X-ray crystallography : Resolves E/Z isomerism and hydrogen-bonding networks (e.g., π-π stacking in crystal lattices) .

What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

Q. Basic

  • Antimicrobial testing : Disk diffusion assays against S. aureus and E. coli with MIC determination .
  • Antioxidant assays : DPPH radical scavenging with IC₅₀ quantification .
  • Controls : Use solvent-only (DMSO) and standard drugs (e.g., ampicillin, ascorbic acid) .

How can researchers systematically modify the hydrazone backbone to enhance target-specific bioactivity?

Q. Advanced

  • Substituent engineering : Introduce electron-donating groups (e.g., methoxy, hydroxyl) to pyridine/pyrazine rings to improve DNA intercalation .
  • Aromatic extensions : Naphthyl or quinoline moieties enhance π-π interactions, as seen in analogs with 10–20% higher cytotoxicity .
  • Stability optimization : Methyl/chloro substituents reduce hydrolysis susceptibility in physiological pH .

How should contradictory results in bioactivity data between studies be analyzed?

Q. Advanced

  • Assay standardization : Compare MIC values under identical pH/temperature conditions .
  • Structural validation : Confirm stereochemistry (E/Z) via NOESY NMR, as isomerism impacts activity .
  • Statistical analysis : Multivariate regression to isolate substituent effects from assay variability .

What computational approaches predict the binding modes of this compound with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina simulates interactions with DNA gyrase (PDB: 1KZN) or kinases .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate frontier orbitals (HOMO/LUMO) with redox activity .

What strategies are effective in synthesizing metal complexes of this compound?

Q. Advanced

  • Lanthanide complexes : React with Y(III)/Er(III) nitrates in methanol to form octahedral complexes; characterize via X-ray diffraction .
  • Palladium coordination : Use [PdCl₂(NCMe)₂] in acetonitrile to form square-planar complexes; confirm via ¹H NMR and TOF-MS .

How can researchers investigate interactions with DNA/proteins using biophysical techniques?

Q. Advanced

  • UV-Vis titration : Monitor hypochromicity at 260 nm for DNA intercalation .
  • Fluorescence quenching : Track tryptophan emission (λₑₓ = 280 nm) in BSA binding studies .
  • Circular dichroism : Detect conformational changes in DNA (e.g., B→Z transitions) .

What non-pharmacological applications have been explored for hydrazone derivatives of this compound?

Q. Advanced

  • Material science : Derivatives with thieno-pyridine cores show nonlinear optical properties (e.g., second-harmonic generation) .
  • Sensing : Pyridine-thiol derivatives act as chemosensors for Cu²⁺ via fluorescence quenching .

How can SAR studies correlate substituent variations with biological effects?

Q. Advanced

  • QSAR modeling : Use CoMFA/CoMSIA to link logP values with antimicrobial IC₅₀ .
  • Crystallographic SAR : Compare hydrogen-bonding motifs (e.g., N–H···O vs. C–H···π) across analogs .

Notes

  • Methodological rigor : Include triplicate experiments and error margins (±5%) in bioactivity data .

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